An In-Depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic Acid: A Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic Acid: A Chiral Building Block for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, reactivity, synthesis, and applications of (S)-1-(Boc)azepane-2-carboxylic acid (CAS 155905-76-3). As a non-proteinogenic, conformationally constrained amino acid analogue, this molecule is a pivotal chiral building block in medicinal chemistry. The guide details its role as a versatile scaffold for the synthesis of novel therapeutics, particularly in the development of peptidomimetics and complex molecular architectures targeting a range of diseases. Methodologies for its synthesis and functionalization are discussed, underscoring its strategic importance for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the Azepane Scaffold
In the landscape of drug discovery, moving beyond flat, aromatic structures towards greater three-dimensionality is a key strategy for improving pharmacological properties and accessing novel intellectual property. Seven-membered heterocyclic scaffolds, such as azepane, have emerged as highly valuable motifs.[1] Unlike their five- and six-membered ring counterparts, the seven-membered azepane ring provides a unique conformational landscape, offering a blend of flexibility and constraint. This characteristic is crucial for designing ligands that can adapt to complex protein binding sites.
(S)-1-(Boc)azepane-2-carboxylic acid is a synthetic derivative that incorporates this valuable azepane core. The molecule possesses three key features that make it a powerful tool in synthetic and medicinal chemistry:
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The (S)-Stereocenter: The defined stereochemistry at the α-carbon is critical for enantiomerically pure drug design, allowing for specific and high-affinity interactions with chiral biological targets like enzymes and receptors.[1]
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The Azepane Ring: This saturated seven-membered ring acts as a constrained scaffold, influencing the spatial orientation of substituents and mimicking or stabilizing specific peptide turn structures.[1]
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Orthogonal Protecting Groups: The acid-labile tert-butoxycarbonyl (Boc) group on the nitrogen and the modifiable carboxylic acid provide orthogonal handles for selective chemical transformations, making it an ideal building block for multi-step syntheses.
This guide will explore the core chemical properties and practical applications that underpin the utility of this compound.
Molecular Structure and Physicochemical Properties
The foundational characteristics of (S)-1-(Boc)azepane-2-carboxylic acid are summarized below. These properties are essential for planning synthetic routes, purification strategies, and formulation studies.
Structure and Stereochemistry
The molecule's structure consists of a saturated seven-membered heterocycle (azepane) with a carboxylic acid at the C2 position, which is a chiral center with the (S) configuration. The ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group. Crystallographic studies of related azepane systems show significant ring puckering, often adopting boat-like conformations, which contributes to the molecule's distinct three-dimensional shape.[1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 155905-76-3 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | [1] |
| Synonyms | (S)-N-Boc-azepane-2-carboxylic acid, (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid | |
| pKa (Predicted) | 4.03 ± 0.20 | |
| Topological Polar Surface Area | 66.8 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | |
| Melting Point | Data not consistently reported in peer-reviewed literature; typically listed on supplier datasheets. | |
| Appearance | White to off-white solid |
Spectroscopic Characterization Profile
While specific spectral data can vary with solvent and instrument conditions, the following represents the expected spectroscopic signature of (S)-1-(Boc)azepane-2-carboxylic acid based on established principles of organic spectroscopy.
¹H NMR Spectroscopy
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Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 10-12 ppm region. This signal will disappear upon exchange with D₂O.
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α-Proton (-CH(N)-COOH): A multiplet expected around δ 4.0-4.5 ppm. Its coupling pattern will be complex due to the adjacent methylene group and potential conformational restriction.
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Boc Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically found around δ 1.4-1.5 ppm. The presence of two rotamers around the N-Boc amide bond may sometimes lead to two closely spaced singlets.
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Azepane Ring Protons (-CH₂-): A series of complex, overlapping multiplets are expected in the δ 1.2-3.8 ppm range. The protons on carbons adjacent to the nitrogen will be further downfield than the others.
¹³C NMR Spectroscopy
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Carboxylic Carbonyl (-COOH): Expected in the δ 175-180 ppm region.
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Boc Carbonyl (-O(C=O)N-): Expected around δ 155-157 ppm.
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Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 80-82 ppm.
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α-Carbon (-CH(N)-COOH): Expected around δ 58-62 ppm.
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Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm.
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Azepane Ring Carbons (-CH₂-): Multiple signals expected in the δ 25-50 ppm range.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
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C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ from the aliphatic C-H bonds.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C=O Stretch (Boc Urethane): Another strong, sharp absorption, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
Core Chemical Reactivity
The synthetic utility of (S)-1-(Boc)azepane-2-carboxylic acid stems from the distinct and predictable reactivity of its two primary functional groups.
N-Boc Group Deprotection
The Boc group is a cornerstone of modern peptide and amine synthesis due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic) and its clean, acid-labile removal. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM).
Mechanism of Action: The reaction proceeds via protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free secondary amine as an ammonium salt.
Figure 1: General mechanism for acid-catalyzed Boc deprotection.
Experimental Insight: The intermediate tert-butyl cation is electrophilic and can cause side reactions, such as alkylating sensitive residues (e.g., tryptophan, methionine). Therefore, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often included in the reaction mixture to trap this cation.
Carboxylic Acid Derivatization
The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides. Standard peptide coupling reagents are highly effective for this transformation.
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Common Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and improve efficiency.
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Phosphonium/Uronium Salts: Reagents such as HBTU, HATU, or PyBOP provide rapid and high-yielding amide bond formation.
This reactivity allows the chiral azepane scaffold to be incorporated into peptide chains or linked to other molecular fragments.
Role as a Synthetic Hub
The orthogonal nature of the Boc group and the carboxylic acid makes this molecule a versatile branching point for complex synthesis.
Figure 2: Synthetic utility of (S)-1-(Boc)azepane-2-carboxylic acid.
Representative Synthetic Strategy
Retrosynthetic Analysis
The synthesis can be simplified to two key challenges:
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Asymmetric synthesis of the azepane-2-carboxylic acid core: This is the most complex step. Literature approaches for similar structures often rely on ring expansion reactions (e.g., Schmidt or Beckmann rearrangement) of a smaller chiral precursor or the resolution of a racemic mixture.[1] Asymmetric synthesis of substituted azepanes has been achieved via oxidative cleavage of a bicyclic intermediate.[2]
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N-Boc Protection: This is a standard, high-yielding transformation.
Illustrative Laboratory-Scale Synthesis Protocol
This protocol describes the final step: the N-protection of a pre-formed (S)-azepane-2-carboxylic acid. This procedure is adapted from standard methods for Boc protection of amino acids.
Step: N-Boc Protection of (S)-azepane-2-carboxylic acid
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1. Dissolution: (S)-azepane-2-carboxylic acid (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water. To this solution, sodium hydroxide (2.2 eq) is added, and the mixture is stirred until all solids dissolve.
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2. Boc Anhydride Addition: The reaction vessel is cooled to 0 °C using an ice bath. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), dissolved in a small amount of 1,4-dioxane, is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
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Causality: The basic conditions (NaOH) deprotonate the carboxylic acid and ensure the secondary amine is a free, potent nucleophile. Adding the Boc₂O slowly at low temperature controls the exotherm of the reaction and minimizes potential side reactions.
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3. Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by TLC or LC-MS.
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4. Workup: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with a cold, dilute solution of hydrochloric acid or potassium bisulfate.
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Trustworthiness: Acidification protonates the carboxylic acid, rendering the desired product less soluble in water and allowing for extraction. It also neutralizes any remaining base.
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5. Extraction: The acidified aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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6. Purification: The crude solid can be purified by recrystallization or flash column chromatography to afford (S)-1-(Boc)azepane-2-carboxylic acid as a white solid.
Overall Synthetic Workflow
Figure 3: High-level workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry
The unique structural features of (S)-1-(Boc)azepane-2-carboxylic acid make it a high-value starting material for addressing challenges in modern drug design.
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Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained non-natural amino acids like the azepane derivative can lock the peptide backbone into a specific, bioactive conformation. This pre-organization can lead to enhanced binding affinity and improved resistance to proteolytic degradation.
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Chiral Scaffolding: Beyond peptidomimetics, the compound serves as a versatile chiral scaffold. The azepane ring can be further functionalized at various positions, allowing for the creation of diverse libraries of complex molecules with a defined three-dimensional structure. This approach has been used to develop ligands for challenging targets like G protein-coupled receptors (GPCRs) and various enzymes implicated in cancer and neurodegenerative disorders.[1]
Safety, Handling, and Storage
(S)-1-(Boc)azepane-2-carboxylic acid is intended for research and development use only and must be handled by technically qualified individuals.
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Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
